
3-Pentanone, 2-(phenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)pentan-3-one is an organic compound with the molecular formula C11H14OS It features a phenylthio group attached to the second carbon of a pentan-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)pentan-3-one typically involves the reaction of a suitable pentanone derivative with a phenylthiol compound. One common method is the nucleophilic substitution reaction where a halogenated pentanone reacts with phenylthiol in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for 2-(phenylthio)pentan-3-one may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylthio)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentan-3-one backbone can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of bases.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Phenylthio)pentan-3-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(phenylthio)pentan-3-one involves its interaction with various molecular targets. The phenylthio group can engage in electrophilic or nucleophilic interactions, while the carbonyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Phenylthio)butan-3-one
- 2-(Phenylthio)hexan-3-one
- 2-(Phenylthio)propan-3-one
Uniqueness
2-(Phenylthio)pentan-3-one is unique due to its specific chain length and the position of the phenylthio group, which can influence its reactivity and interactions compared to similar compounds. The balance between the hydrophobic phenyl group and the polar carbonyl group provides distinct chemical properties that can be leveraged in various applications.
Eigenschaften
CAS-Nummer |
27872-70-4 |
|---|---|
Molekularformel |
C11H14OS |
Molekulargewicht |
194.30 g/mol |
IUPAC-Name |
2-phenylsulfanylpentan-3-one |
InChI |
InChI=1S/C11H14OS/c1-3-11(12)9(2)13-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 |
InChI-Schlüssel |
FYHMROZMCQYUKO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


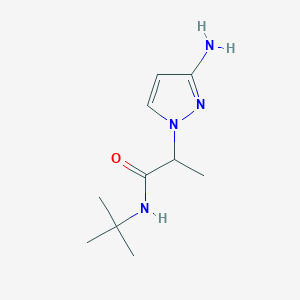

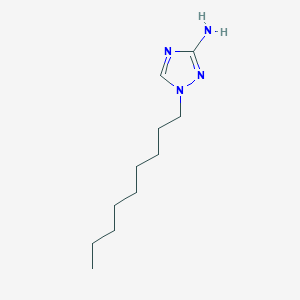

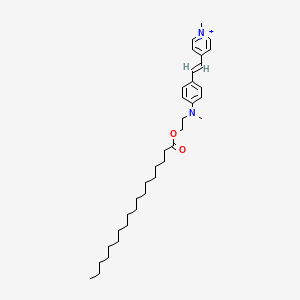
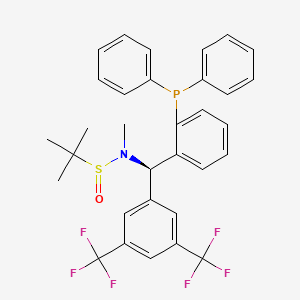
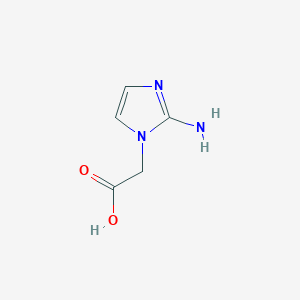
![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)
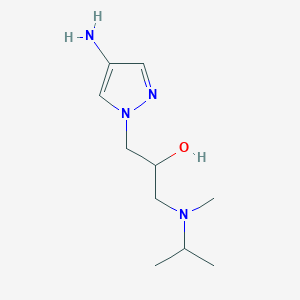
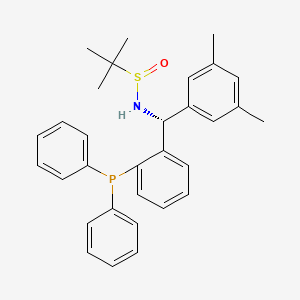
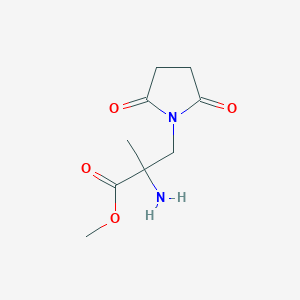
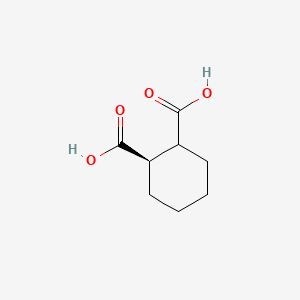
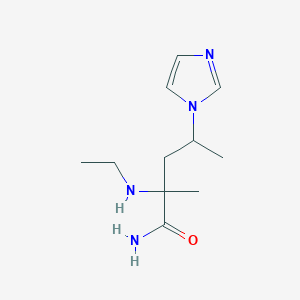
![2-Cyclopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbaldehyde](/img/structure/B13641462.png)
